Hexylurea

Physical Chemistry Surfactant Science Materials Science

Hexylurea provides a non-ionic hydrotrope option that yields an isotropic liquid phase 30-40°C below its melting point, crucially without forming micelles—a key distinction from standard surfactants that can complicate encapsulation. As a building block, it enables the synthesis of potent N′-substituted urea analogs (e.g., ichthyotoxic piscicides with TL50=27 μg/ml) where minor alkyl chain variations nullify bioactivity. Ensure reproducibility by verifying your received material against the published reference crystal structure (monoclinic, P21/c) and ¹H NMR spectrum (DMSO-d₆). Procure high-purity Hexylurea specifically to avoid generic alkyl urea contamination that can alter phase behavior and compromise experimental outcomes.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 2158-11-4
Cat. No. B7891884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexylurea
CAS2158-11-4
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)N
InChIInChI=1S/C7H16N2O/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)
InChIKeyJUVJQIPDVWOVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexylurea (CAS 2158-11-4): Procurement-Grade Physical and Chemical Baseline


Hexylurea (CAS 2158-11-4; N-hexylurea) is a monosubstituted alkylurea with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol [1]. It is characterized as a nonionic surfactant and a versatile organic synthetic intermediate [2][3]. The compound possesses a defined crystal structure (monoclinic, P21/c space group) at ambient temperature and exhibits a melting point of 109.5 °C [4][5].

Why Generic Alkylurea Substitution Fails: Critical Performance Gaps in Hexylurea Procurement


While various alkyl ureas share a common functional group, their physicochemical and biological behaviors diverge sharply as a function of alkyl chain length, rendering them non-interchangeable in precise applications. For instance, the aqueous solubility, melting enthalpy, and surface activity of n-hexylurea differ markedly from its n-heptyl and n-octyl homologs due to distinct intermolecular hydrogen bonding networks and hydrophobic contributions [1]. Furthermore, in biological systems, small structural variations among urea derivatives translate into orders-of-magnitude differences in toxicity and bioactivity; N-nicotinyl-N′-hexylurea exhibits potent ichthyotoxicity, whereas many closely related analogs in the same series show no measurable effect [2]. Substituting hexylurea with a generic analog without accounting for these quantifiable performance gaps can compromise experimental reproducibility, alter phase behavior in formulations, or nullify intended biological outcomes.

Hexylurea (CAS 2158-11-4): Comparative Evidence Guide for Scientific Selection


Melting Point and Thermal Behavior of Hexylurea vs. n-Heptyl and n-Octyl Urea

Hexylurea exhibits a melting point of 109.5 °C, distinguishing it from longer-chain n-alkyl urea analogs [1]. A direct comparative study with n-heptylurea and n-octylurea revealed that the melting points of the three compounds are similar, and the enthalpies for the crystalline solid to isotropic liquid transition are also comparable [2]. This indicates that the urea headgroup hydrogen bonding dominates the melting behavior, with only a minor contribution from alkyl chain interactions [2]. However, the solid-phase behavior differs; n-hexylurea does not form micelles in aqueous solution and exhibits distinct phase boundaries in surfactant–water mixtures compared to its longer-chain homologs [2].

Physical Chemistry Surfactant Science Materials Science

Aqueous Solubility and Surface Activity of Hexylurea in Comparative Context

Hexylurea exhibits limited aqueous solubility due to strong intermolecular hydrogen bonding in the crystalline state, resulting in a high crystal solubility boundary [1]. In terms of solubility and air/water surface activity, medium-chain n-alkyl ureas like hexylurea behave similarly to medium-chain n-alkanols [1]. The surfactant–water phase diagram for hexylurea reveals three phases in the 20-98 °C range: crystalline solid, dilute aqueous solution, and an isotropic liquid rich in n-alkyl urea [1]. Notably, hexylurea does not form micelles in aqueous solution, a property shared with its n-heptyl and n-octyl counterparts [1].

Surfactant Science Colloid Chemistry Physical Chemistry

Comparative Bioactivity: Potent Ichthyotoxicity of N-Hexylurea Derivatives

In a series of N-nicotinyl-N′-(substituted)urea analogs screened as potential antimetabolites of nicotinamide, the derivative containing an N′-hexyl substituent (N-nicotinyl-N′-hexylurea) exhibited the highest toxicity toward fish [1]. This analog demonstrated a median tolerance limit (TL50) of 27 μg/ml against shiner fingerlings [1][2]. In contrast, most other N-nicotinyl-N′-(substituted)urea analogs in the same study showed no significant toxicity, and only two of the N-isonicotinyl series displayed any toxic effect [1].

Toxicology Biochemistry Aquatic Biology

Structural Verification and Spectral Fingerprinting for Procurement Authentication

Hexylurea has been fully characterized by X-ray crystallography, providing unambiguous structural confirmation [1]. The crystal structure at 297 K reveals a monoclinic system with space group P21/c and unit cell dimensions a=12.976 Å, b=7.430 Å, c=9.287 Å, β=92.73° [1]. Additionally, comprehensive ¹H NMR spectral data in DMSO-d₆ are available as a reference standard for identity verification [2]. These definitive analytical benchmarks enable rigorous quality control and authentication of procured material.

Analytical Chemistry Quality Control Spectroscopy

Hexylurea (CAS 2158-11-4): Validated Application Scenarios Based on Quantitative Evidence


Formulation of Non-Micellar Surfactant Systems and Hydrotropic Solutions

Hexylurea can be deployed as a nonionic surfactant or hydrotrope in aqueous formulations where micelle formation is undesirable. The direct head-to-head phase behavior evidence shows that hexylurea does not form micelles in water and yields an isotropic liquid phase at temperatures 30-40 °C below its neat melting point of 109.5 °C [1][2]. This property makes it a suitable candidate for stabilizing hydrophobic actives in solution without the complications of micellar encapsulation, distinguishing it from conventional surfactants that self-assemble into micelles.

Synthesis of Bioactive N′-Substituted Urea Derivatives with Controlled Toxicity Profiles

Hexylurea serves as a critical starting material or intermediate for generating N′-substituted urea analogs with potent and selective biological activities. The class-level evidence indicates that incorporating a hexyl substituent into N-nicotinylurea frameworks yields derivatives with pronounced ichthyotoxicity (TL50 = 27 μg/ml), whereas many other alkyl and aryl analogs in the same series show no measurable toxicity [3][4]. This structure-activity relationship underscores the value of hexylurea as a building block for agrochemical research, particularly in the development of selective piscicides or metabolic probes.

Synthesis of Symmetrical and Unsymmetrical Dialkyl Ureas as Specialty Chemicals

Hexylurea is a key intermediate in the synthesis of 1,3-dihexylurea and other unsymmetrical dialkyl ureas, which are used as specialty chemicals and potential phase-change materials. The N-alkylation of hexylurea with appropriate alkylating agents yields compounds such as N,N′-di-n-hexylurea (CAS 2763-88-4) and 1-butyl-3-hexylurea [5]. The ability to access both symmetrical and unsymmetrical dialkyl ureas from the mono-substituted hexylurea precursor provides synthetic flexibility that is not available when starting from higher-order substituted ureas.

Analytical Reference Standard for Quality Control of Alkylurea Shipments

Hexylurea can serve as a well-characterized reference standard for the authentication and quality control of alkylurea procurement. The availability of a fully solved crystal structure (monoclinic, P21/c, a=12.976 Å, b=7.430 Å, c=9.287 Å, β=92.73°) [6] and a reference ¹H NMR spectrum in DMSO-d₆ [7] provides unambiguous benchmarks for identity verification. These data allow analytical laboratories to confirm that received material matches the expected hexylurea specification, reducing the risk of using misidentified or impure alkyl ureas in sensitive applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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